6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde
Overview
Description
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of benzopyran, featuring a methoxy group at the 6th position and a carboxaldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2H-chromen-5-ol with a suitable oxidizing agent to introduce the carboxaldehyde group at the 5th position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Methoxy-3,4-dihydrobenzopyran-5-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydrobenzopyran-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy group may enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but with a nitrogen atom in the ring, used in diabetes treatment.
6-Methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde: Similar structure with the carboxaldehyde group at the 7th position.
Uniqueness
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group and an aldehyde group in the benzopyran framework makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-10-4-5-11-8(9(10)7-12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DYWNJSKFOPLHPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCCC2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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